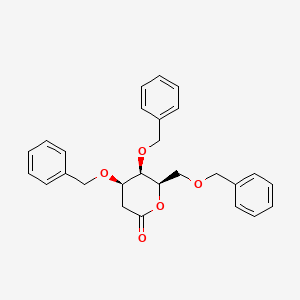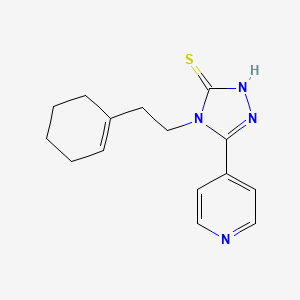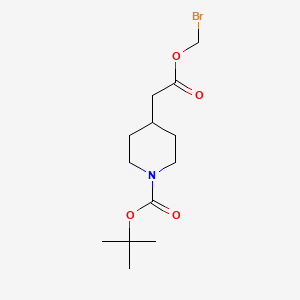
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22BrNO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromomethoxy compounds under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with bromomethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Applications De Recherche Scientifique
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethoxy group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: Similar in structure but with a bromoacetyl group instead of a bromomethoxy group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Another brominated piperidine derivative used in organic synthesis.
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C13H22BrNO4 |
|---|---|
Poids moléculaire |
336.22 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(bromomethoxy)-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-6-4-10(5-7-15)8-11(16)18-9-14/h10H,4-9H2,1-3H3 |
Clé InChI |
ISMRKOCQPBNJQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




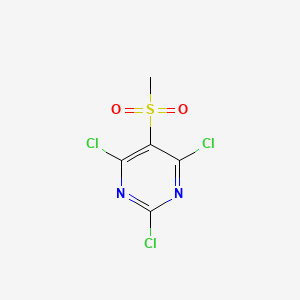
![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
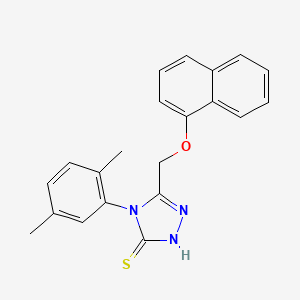

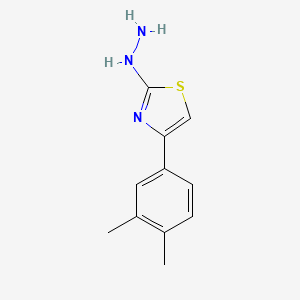
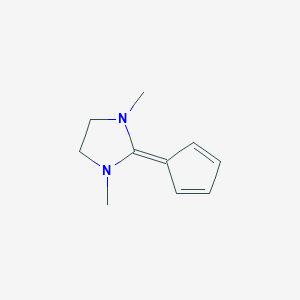
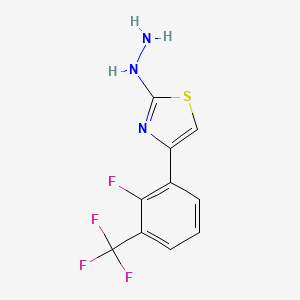

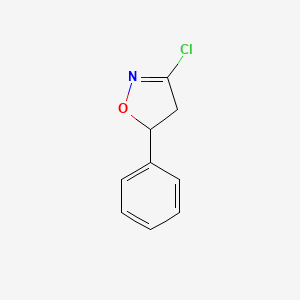
![Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B11768544.png)
